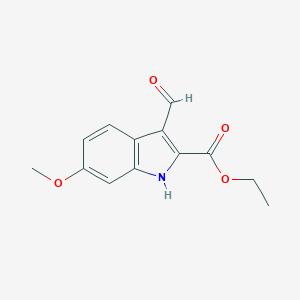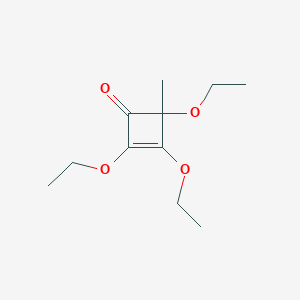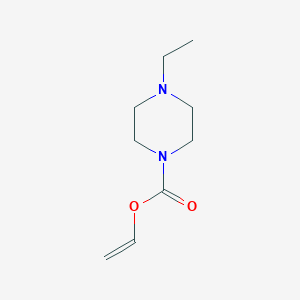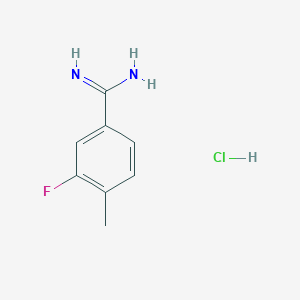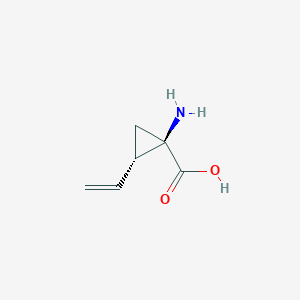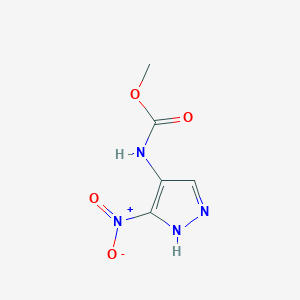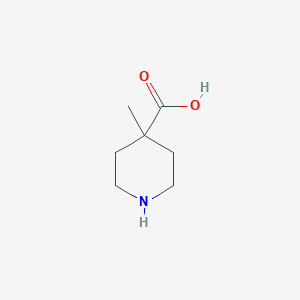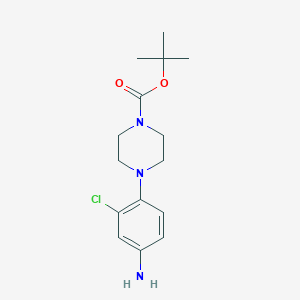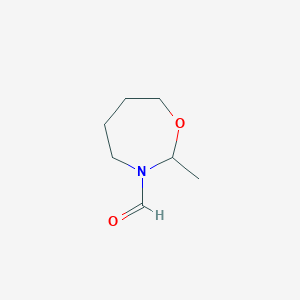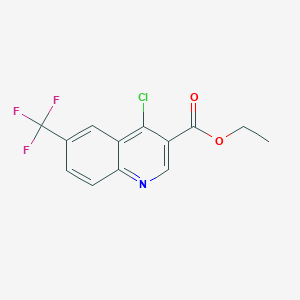
4-氯-6-(三氟甲基)喹啉-3-羧酸乙酯
描述
Synthesis Analysis
The synthesis of quinoline derivatives, including ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate, involves multi-step chemical processes. A key intermediate in the synthesis of related quinoline compounds is ethyl 6,7-difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate, which can be prepared from 3,4-difluoroaniline with an overall yield of 85.7% (Cheng Chun, 2004). Additionally, ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for new tricyclic quinolones, is synthesized through a route involving chlorination and intramolecular cyclization (M. Matsuoka et al., 1997).
Molecular Structure Analysis
The molecular structure of related quinoline derivatives has been elucidated through X-ray analysis, providing accurate molecular parameters. For example, the crystal structure of ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate offers insight into the tricyclic system's configuration (M. Caira et al., 2009).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, including SNAr (nucleophilic aromatic substitution) reactions that are key for functionalizing the quinoline core. For instance, poly-halo-quinoline-3-carboxylates undergo highly regioselective SNAr reactions, leading to diversified quinoline derivatives under mild conditions (Shikui Zhao & Wei-cheng Zhou, 2010).
科学研究应用
-
Gold-Catalyzed Synthesis
- Field : Organic Chemistry
- Application Summary : This compound has been used in the gold-catalyzed synthesis of 4-(trifluoromethyl)quinolinecarboxylates .
- Method : The method involves the reaction of 2′-amino-2,2,2-trifluoroacetophenones with 3-substituted alkyl propynoates .
- Results : The reaction resulted in the synthesis of new 4-(trifluoromethyl)quinolinecarboxylates .
-
Cell-Penetrating Peptides
- Field : Biochemistry
- Application Summary : This compound has been used to enhance the cell penetration ability of peptides .
- Method : The method involves attaching this building block to a cell-penetrating peptides .
- Results : The attachment causes the osmotic swelling of endosome, thus resulting in an enhancement of cell penetration ability of the peptides .
-
Preparation of Rare Earth Complexes
- Field : Inorganic Chemistry
- Application Summary : This compound may be used in the preparation of novel rare earth (Eu 3+, Tb 3+, Gd 3+, Sm 3+ and Dy 3+) complexes .
- Method : The specific method of application or experimental procedures was not provided in the source .
- Results : The expected result is the synthesis of novel rare earth complexes .
-
Antimicrobial Applications
- Field : Medicinal Chemistry
- Application Summary : Like other quinoline derivatives, this compound is used as antimicrobials in medicinal chemistry research .
- Method : The specific method of application or experimental procedures was not provided in the source .
- Results : The expected result is the synthesis of antimicrobial agents .
-
Heterocyclic Building Block
- Field : Organic Chemistry
- Application Summary : This compound is a quinoline derivative and serves as a heterocyclic building block .
- Method : The specific method of application or experimental procedures was not provided in the source .
- Results : The expected result is the synthesis of various organic compounds .
- Anticancer Applications
- Field : Medicinal Chemistry
- Application Summary : Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line and a weak activity against the HCT-116 human colorectal carcinoma cell line .
- Method : The specific method of application or experimental procedures was not provided in the source .
- Results : The expected result is the synthesis of potential anticancer agents .
安全和危害
属性
IUPAC Name |
ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-6-18-10-4-3-7(13(15,16)17)5-8(10)11(9)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXGDQZPDDDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401916 | |
| Record name | Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
CAS RN |
193827-69-9 | |
| Record name | Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






